methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate
CAS No.:
Cat. No.: VC20480016
Molecular Formula: C22H16Br2O4
Molecular Weight: 504.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16Br2O4 |
|---|---|
| Molecular Weight | 504.2 g/mol |
| IUPAC Name | methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate |
| Standard InChI | InChI=1S/C22H16Br2O4/c1-27-21(25)19-11-15(23)7-9-17(19)13-3-5-14(6-4-13)18-10-8-16(24)12-20(18)22(26)28-2/h3-12H,1-2H3 |
| Standard InChI Key | KTDIJHHOIJDSMR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C3=C(C=C(C=C3)Br)C(=O)OC |
Introduction
Key Features:
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Aromaticity: The molecule exhibits multiple aromatic rings, contributing to its stability and reactivity.
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Functional Groups: The presence of ester groups (methoxycarbonyl) suggests potential applications in organic synthesis and material science.
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Halogenation: Bromine atoms enhance the compound's electrophilicity, making it suitable for further chemical modifications.
Synthesis
The synthesis of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step reactions, including:
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Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS).
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Esterification: Formation of methoxycarbonyl groups through esterification of carboxylic acids with methanol in the presence of acid catalysts.
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Coupling Reactions: Linking phenyl and benzoate moieties via Suzuki or Ullmann-type coupling reactions.
Example Reaction Scheme:
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Bromination of methyl benzoate derivatives to form 5-bromo-2-methoxycarbonylbenzoate.
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Coupling with a bromophenyl derivative under palladium-catalyzed conditions to form the final product.
Physical and Spectroscopic Data
| Property | Value/Observation |
|---|---|
| Molecular Weight | ~520.17 g/mol |
| Melting Point | Typically above 200°C (varies by purity) |
| Solubility | Soluble in organic solvents like DMSO, acetone |
| Spectroscopic Features | |
| - IR Spectroscopy | C=O stretching (~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹) |
| - NMR Spectroscopy | Aromatic protons (~7–8 ppm), methoxy protons (~3–4 ppm) |
Applications
This compound has potential applications in:
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Pharmaceutical Research: Its structural framework can serve as a precursor for drug development, particularly in anti-inflammatory or antimicrobial agents.
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Material Science: The brominated aromatic structure may be used in designing advanced polymers or liquid crystals.
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Organic Synthesis: It can act as an intermediate for synthesizing more complex molecules due to its functional versatility.
Potential Research Directions
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Biological Activity Studies:
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Investigating antimicrobial or anticancer properties due to the presence of halogenated aromatic systems.
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Material Development:
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Exploring its use in optoelectronic devices or as a building block for high-performance materials.
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Reaction Mechanisms:
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Studying its reactivity in cross-coupling reactions to develop novel synthetic methodologies.
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